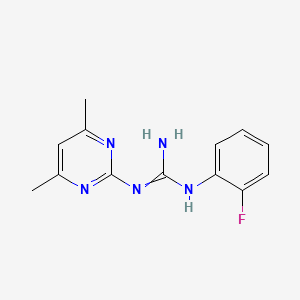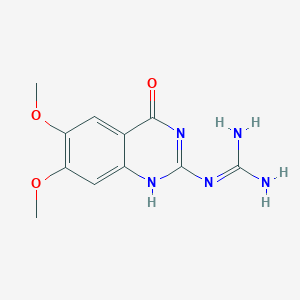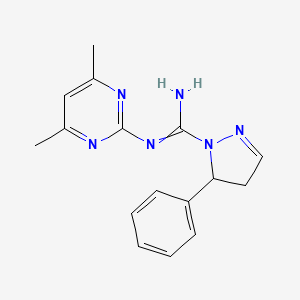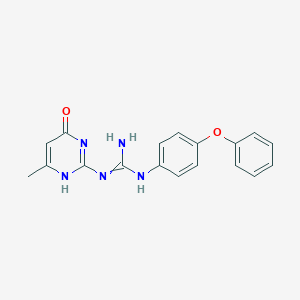
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and an oxo group, as well as a phenoxyphenyl group attached to the guanidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the methyl and oxo groups: The methyl group can be introduced via alkylation reactions, while the oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the phenoxyphenyl group: The phenoxyphenyl group can be introduced through nucleophilic substitution reactions, where a phenol derivative reacts with a halogenated aromatic compound in the presence of a base.
Formation of the guanidine moiety: The final step involves the reaction of the pyrimidine derivative with a guanidine precursor, such as cyanamide or guanidine hydrochloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxo groups or to reduce double bonds within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogenated compounds, bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo or hydroxyl groups, while reduction may result in the formation of alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
科学研究应用
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties, such as conductivity or optical activity.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme activity and receptor binding.
Industrial Applications:
作用机制
The mechanism of action of 2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their activity. The exact pathways involved depend on the specific biological context and the targets being studied.
相似化合物的比较
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine can be compared with other similar compounds, such as:
2-(4-oxo-1H-pyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine: This compound lacks the methyl group on the pyrimidine ring, which may affect its reactivity and binding properties.
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-phenylguanidine: This compound lacks the phenoxy group, which may influence its solubility and interaction with biological targets.
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine: This compound has a methoxy group instead of a phenoxy group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.
属性
IUPAC Name |
2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-12-11-16(24)22-18(20-12)23-17(19)21-13-7-9-15(10-8-13)25-14-5-3-2-4-6-14/h2-11H,1H3,(H4,19,20,21,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFCEDOEAVKEPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)N=C(N)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)N=C(N)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
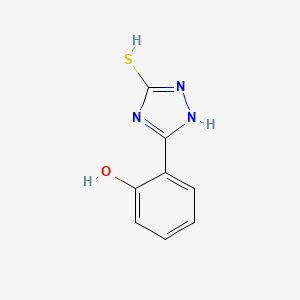
![2-[(4-methylquinazolin-2-yl)amino]-1H-quinazolin-4-one](/img/structure/B7731220.png)
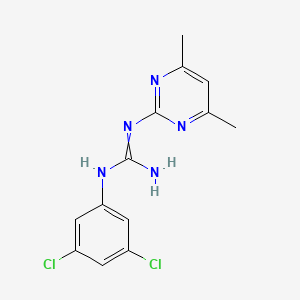
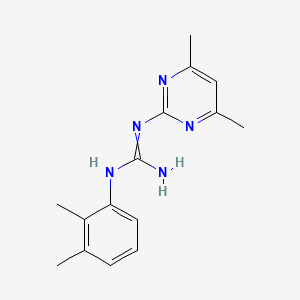
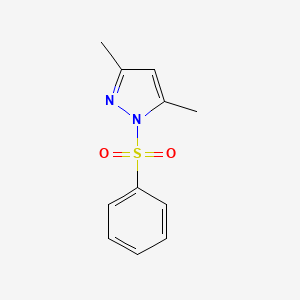
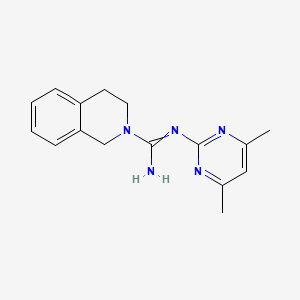
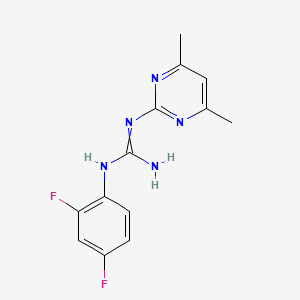
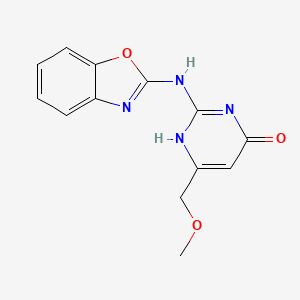
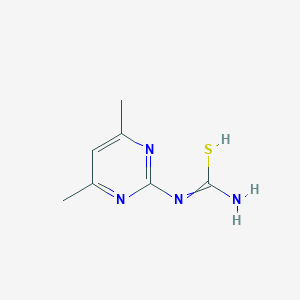
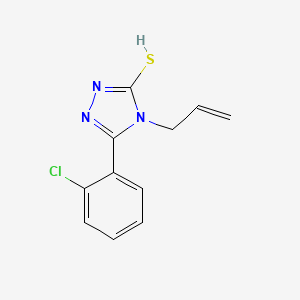
![[(E)-(6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea](/img/structure/B7731293.png)
